N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine
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Overview
Description
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: is an organic compound that features a phenylalanine backbone with a substituted nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a methoxy-substituted phenylalanine derivative. The process may include the following steps:
Protection and Deprotection: Protecting groups may be used to shield reactive sites during the nitration process, followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylalanine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
Chemistry: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- N-(5-Methoxy-2-nitrophenyl)glycine
- N-(5-Methoxy-2-nitrophenyl)alanine
- N-(5-Methoxy-2-nitrophenyl)valine
Uniqueness: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is unique due to the presence of the phenylalanine backbone, which imparts specific stereochemical properties and enhances its potential for biological activity. The combination of the methoxy and nitro groups further distinguishes it from other similar compounds by providing unique electronic and steric characteristics.
Properties
CAS No. |
479677-32-2 |
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Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(2S)-2-(5-methoxy-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c1-23-12-7-8-15(18(21)22)13(10-12)17-14(16(19)20)9-11-5-3-2-4-6-11/h2-8,10,14,17H,9H2,1H3,(H,19,20)/t14-/m0/s1 |
InChI Key |
VVAJLPSCTZZDHD-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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